molecular formula C12H10BrNO B11852694 2-Bromo-1-(2-methylquinolin-3-YL)ethanone

2-Bromo-1-(2-methylquinolin-3-YL)ethanone

Cat. No.: B11852694
M. Wt: 264.12 g/mol
InChI Key: XDSURDHVFJPWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics .

Preparation Methods

The synthesis of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone typically involves the bromination of 1-(2-methylquinolin-3-YL)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(2-methylquinolin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its quinoline core, which imparts specific biological activities and chemical reactivity that are distinct from other heterocyclic compounds.

Biological Activity

2-Bromo-1-(2-methylquinolin-3-YL)ethanone is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Quinoline compounds are recognized for their potential therapeutic applications, making the study of their derivatives critical in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom attached to an ethanone group, which is further connected to a methyl-substituted quinoline ring. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes through the bromine atom. This interaction can lead to inhibition or modification of enzyme activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and inducing apoptosis in cancer cells. The compound's reactivity suggests a broad range of potential interactions with molecular targets involved in various disease pathways.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives with similar structures have demonstrated inhibition zones comparable to standard antibiotics against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

CompoundInhibition Zone (mm)Standard Drug Zone (mm)
This compoundTBDTBD
Standard Antibiotic24-

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties, with some studies reporting that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves DNA intercalation and the disruption of cellular processes essential for cancer cell survival .

Antiviral Activity

Recent investigations into the antiviral potential of quinoline derivatives have revealed that they can inhibit viral replication. For example, certain analogs have been shown to exhibit high antiviral activity against influenza viruses while maintaining low cytotoxicity levels .

Case Studies

  • Antimicrobial Study : A study published in Molecules evaluated several quinoline derivatives for their antimicrobial efficacy. The results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Research : A series of experiments demonstrated that specific quinoline derivatives could effectively induce cell death in breast cancer cells through mechanisms involving oxidative stress and apoptosis pathways .
  • Antiviral Evaluation : A recent study highlighted the effectiveness of 8-hydroxyquinoline derivatives against viral infections, suggesting that structural modifications could optimize their activity .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-1-(2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10BrNO/c1-8-10(12(15)7-13)6-9-4-2-3-5-11(9)14-8/h2-6H,7H2,1H3

InChI Key

XDSURDHVFJPWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)CBr

Origin of Product

United States

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